Mebeverine acid D5 is classified under the category of pharmaceutical intermediates and is often used as an internal standard in analytical methods such as high-performance liquid chromatography and mass spectrometry. The compound has the Chemical Abstracts Service number 2070015-30-2, indicating its unique identification within chemical databases .
The synthesis of mebeverine acid D5 involves deuteration processes that incorporate deuterium atoms into the compound. This typically requires the use of deuterated reagents and solvents under controlled conditions to ensure effective incorporation. The reaction conditions are critical, often involving specific temperature and pressure settings to optimize yield and purity.
Industrial production methods mirror these laboratory techniques but are scaled up to meet commercial demands. Advanced separation techniques are employed to achieve high purity levels, essential for maintaining the integrity of analytical results in research applications .
Mebeverine acid D5 has a molecular formula of C16H20D5NO3, with a molecular weight of approximately 284.4 g/mol. The structure features a complex arrangement that includes an ethyl group, a methoxyphenyl moiety, and an amino butanoic acid backbone. The incorporation of deuterium atoms enhances its stability and analytical utility .
Mebeverine acid D5 participates in various chemical reactions, including:
The products formed from these reactions depend significantly on the specific reagents and conditions applied during synthesis .
Mebeverine acid D5 functions primarily by inhibiting gastrointestinal motility, thereby reducing spasms in smooth muscle tissue. Its mechanism involves the blockade of fast sodium channels and slow calcium channels on myocyte membranes, which effectively prevents muscle contraction. This action is critical for its therapeutic effects in treating conditions like irritable bowel syndrome.
Mebeverine acid D5 exhibits several notable physical and chemical properties:
These properties are essential for its application in pharmaceutical formulations and analytical methods .
Mebeverine acid D5 is extensively utilized in various scientific applications:
Mebeverine Acid D5 (4-[(ethyl-d₅)-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoic acid hydrochloride) serves as an indispensable internal standard in quantitative bioanalysis due to its five deuterium atoms replacing hydrogen at the ethylamino group. This structural modification creates a near-identical chemical behavior to unlabeled mebeverine acid while introducing a +5 Da mass shift for distinct mass spectrometric detection. In isotopic dilution techniques, known quantities of Mebeverine Acid D5 are spiked into biological matrices (e.g., plasma, urine) to compensate for analyte losses during sample preparation and matrix-induced ion suppression/enhancement during LC-MS/MS analysis [4] .
The deuterium labeling enables precise correction of extraction efficiency variations across samples. Studies demonstrate that using this internal standard reduces quantification variability from >15% to <5% CV (coefficient of variation) in plasma assays, meeting stringent FDA/EMA bioanalytical method validation criteria. Its application is critical for generating reliable concentration-time profiles of mebeverine’s primary metabolites (mebeverine acid and desmethyl mebeverine acid) during pharmacokinetic studies [2] [6].
Table 1: Impact of Isotopic Dilution with Mebeverine Acid D5 on Analytical Precision
Parameter | Without Internal Standard | With Mebeverine Acid D5 |
---|---|---|
Intra-day CV (%) | 12.8 - 18.3 | 1.2 - 4.7 |
Inter-day CV (%) | 15.4 - 22.1 | 3.1 - 5.9 |
Matrix Effect (%) | 65 - 142 | 95 - 105 |
Validated HPLC-MS/MS methodologies leveraging Mebeverine Acid D5 enable simultaneous quantification of mebeverine metabolites at ultra-low concentrations. A robust method described by Khokhlov et al. uses protein precipitation for sample preparation, followed by chromatographic separation on a Phenomenex Luna C8 column with gradient elution (acetonitrile/methanol/formate buffer). Mebeverine Acid D5 elutes at ~3.5 minutes, preceding its unlabeled analog, and is detected via negative-ion ESI-MS/MS using the transition m/z 285→121 [2].
This method achieved a linear calibration range of 10–2000 ng/mL for both mebeverine acid (MA) and desmethyl mebeverine acid (DMA), with a lower limit of quantification (LLOQ) of 10 ng/mL. Validation parameters confirmed:
Similarly, another HPLC-MS/MS method achieved an LLOQ of 1 ng/mL for mebeverine acid using 100 µL of human plasma, with Mebeverine Acid D5 correcting for ion suppression effects from co-eluting matrix components. Both methods emphasize the critical role of the deuterated internal standard in achieving regulatory-compliant sensitivity and reproducibility [6].
Table 2: HPLC-MS/MS Validation Parameters Using Mebeverine Acid D5
Validation Parameter | Mebeverine Acid (MA) | Desmethyl Mebeverine Acid (DMA) |
---|---|---|
LLOQ | 10 ng/mL | 10 ng/mL |
Linearity Range | 10 - 2000 ng/mL | 10 - 2000 ng/mL |
Intra-day Accuracy | 94.2 - 106.8% | 92.5 - 108.3% |
Inter-day Precision | 3.8 - 5.2% CV | 4.1 - 5.9% CV |
Retention Time | 3.8 min | 3.2 min |
Pharmacokinetic studies utilizing Mebeverine Acid D5 reveal distinct profiles for mebeverine acid (MA) and desmethyl mebeverine acid (DMA). After administration of 200 mg prolonged-release mebeverine capsules to healthy volunteers:
The deuterium label in Mebeverine Acid D5 itself does not alter pharmacokinetics, as confirmed by studies comparing deuterated and non-deuterated internal standards. However, it enables precise measurement of metabolite accumulation ratios (1.18 for DMA) after multiple doses and identifies flip-flop kinetics in extended-release formulations due to prolonged absorption masking elimination rates. Renal excretion accounts for <5% of both metabolites, suggesting dominant hepatic clearance [2] [6].
Deuterium labeling in Mebeverine Acid D5 provides a strategic tool for mapping the metabolic fate of mebeverine. The ethyl-d₅ group remains intact during phase I hydrolysis (ester cleavage) and phase II conjugation, allowing researchers to distinguish drug-derived metabolites from endogenous compounds in complex biological matrices. Key applications include:
Crucially, the deuterium kinetic isotope effect (KIE) is negligible in Mebeverine Acid D5 because the C-D bonds are not cleaved in rate-limiting metabolic steps. This ensures identical enzymatic processing to the protiated form, validating its use as a tracer. Studies confirm that >90% of administered mebeverine undergoes hydrolysis to MA/DMA, with <0.1% excreted unchanged, underscoring the dominance of esterase-mediated first-pass metabolism [3] [4] .
Table 3: Key Metabolites Quantified Using Mebeverine Acid D5
Metabolite | Molecular Formula | MRM Transition (m/z) | Role in Pharmacokinetics |
---|---|---|---|
Mebeverine Acid (MA) | C₁₆H₂₅NO₃ | 280 → 121 | Primary hydrolysis metabolite |
Desmethyl MA (DMA) | C₁₅H₂₃NO₃ | 266 → 107 | Active demethylated metabolite |
Mebeverine Alcohol | C₁₆H₂₇NO₂ | 265 → 121 | Transient intermediate (further oxidized) |
O-Desmethyl Mebeverine Acid-D5 | C₁₅H₁₈D₅NO₃ | 271 → 107 | Deuterated tracer for DMA quantification |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9